

Synthesis and Purification of 1-Methyl-nicotinamide Methosulphate: Application Notes and Protocols

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Compound of Interest

Compound Name: *1-Methyl-nicotinamide
Methosulphate*

Cat. No.: *B562193*

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Abstract

This document provides detailed application notes and experimental protocols for the synthesis and purification of **1-Methyl-nicotinamide Methosulphate**. 1-Methyl-nicotinamide (MNA), a primary metabolite of nicotinamide (Vitamin B3), is of significant interest in biomedical research for its potential therapeutic effects, including anti-inflammatory and anti-thrombotic properties. [1][2][3] The methosulphate salt form offers a stable and water-soluble compound for experimental use. The synthesis is achieved through the direct methylation of nicotinamide using dimethyl sulfate, followed by purification via recrystallization. This protocol provides a straightforward and reproducible method for obtaining high-purity **1-Methyl-nicotinamide Methosulphate** for research and development purposes.

Introduction

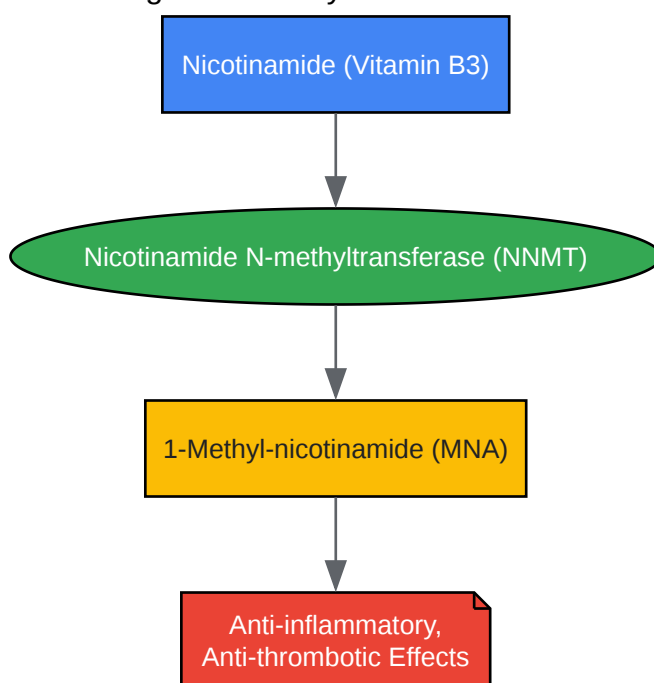
1-Methyl-nicotinamide is a quaternary pyridinium cation naturally produced in the liver from nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT).[2][4] It is a key molecule in the metabolic pathway of nicotinamide and has been the subject of numerous studies for its biological activities.[4] The synthesis of 1-Methyl-nicotinamide salts allows for the investigation of its pharmacological properties and potential as a therapeutic agent. The

methosulphate salt provides good crystallinity and solubility, making it suitable for a variety of experimental applications.

The synthesis described herein is a classic example of the Menshutkin reaction, where a tertiary amine (the pyridine nitrogen of nicotinamide) is alkylated by an alkylating agent (dimethyl sulfate). The resulting product is a quaternary ammonium salt.

Signaling Pathway Involving 1-Methyl-nicotinamide

Simplified Biological Pathway of Nicotinamide Metabolism



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Caption: Metabolic conversion of nicotinamide to 1-methyl-nicotinamide and its associated therapeutic effects.

Experimental Protocols

I. Synthesis of 1-Methyl-nicotinamide Methosulphate

This protocol details the direct methylation of nicotinamide using dimethyl sulfate.

Materials:

- Nicotinamide ($\text{C}_6\text{H}_6\text{N}_2\text{O}$)
- Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
- Acetone (anhydrous)
- Diethyl ether (anhydrous)

Equipment:

- Round-bottom flask with a reflux condenser and drying tube
- Magnetic stirrer with heating mantle
- Stir bar
- Crystallizing dish
- Büchner funnel and flask
- Vacuum source

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve nicotinamide (1.0 eq) in anhydrous acetone.
- With vigorous stirring, slowly add dimethyl sulfate (1.05 eq) to the solution at room temperature.
- Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The product will begin to precipitate as a white solid.

- After the reflux period, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold anhydrous acetone, followed by a wash with anhydrous diethyl ether to aid in drying.
- Dry the product under vacuum to a constant weight.

II. Purification by Recrystallization

This protocol describes the purification of the crude **1-Methyl-nicotinamide Methosulphate**.

Materials:

- Crude **1-Methyl-nicotinamide Methosulphate**
- Methanol
- Acetone

Equipment:

- Erlenmeyer flasks
- Hot plate
- Büchner funnel and flask
- Vacuum source

Procedure:

- Dissolve the crude **1-Methyl-nicotinamide Methosulphate** in a minimal amount of hot methanol in an Erlenmeyer flask.
- Once fully dissolved, slowly add acetone until the solution becomes slightly turbid.

- Gently warm the solution until it becomes clear again.
- Allow the solution to cool slowly to room temperature. Crystals should begin to form.
- To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold acetone.
- Dry the purified crystals under vacuum to a constant weight.

III. Characterization

The identity and purity of the synthesized **1-Methyl-nicotinamide Methosulphate** should be confirmed by the following methods:

- Melting Point: Determine the melting point of the purified product.
- Spectroscopy: Obtain ^1H NMR, ^{13}C NMR, and IR spectra and compare with known data for the 1-methylnicotinamide cation.

Data Presentation

Table 1: Physicochemical Properties of **1-Methyl-nicotinamide Methosulphate**

Property	Value	Reference
CAS Number	58971-09-8	[5]
Molecular Formula	$\text{C}_8\text{H}_{12}\text{N}_2\text{O}_5\text{S}$	[5]
Molecular Weight	250.27 g/mol	[5]
Appearance	White crystalline solid	

Table 2: ^1H NMR Spectroscopic Data for 1-Methyl-nicotinamide Cation (in D_2O)

Chemical Shift (ppm)	Multiplicity	Assignment
9.29	s	H-2
8.97	d	H-6
8.91	d	H-4
8.20	m	H-5
4.48	s	N-CH ₃

Data obtained from publicly available spectral databases for the 1-methylnicotinamide cation.
[6][7]

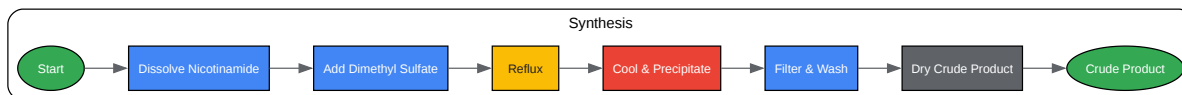
Table 3: ¹³C NMR Spectroscopic Data for 1-Methyl-nicotinamide Cation (in DMSO)

Chemical Shift (ppm)	Assignment
163.32	C=O
147.67	C-3
146.17	C-5
143.29	C-6
133.75	C-4
127.89	C-2
48.76	N-CH ₃

Data obtained from publicly available spectral databases for the 1-methylnicotinamide cation.
[8]

Workflow Diagrams

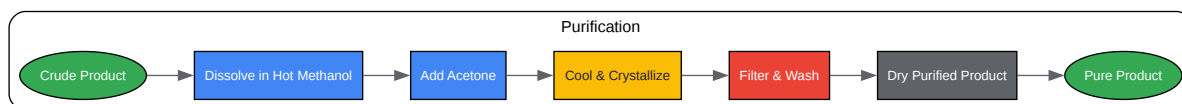
Synthesis Workflow



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Caption: Step-by-step workflow for the synthesis of crude **1-Methyl-nicotinamide Methosulphate**.

Purification Workflow



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Caption: Workflow for the purification of **1-Methyl-nicotinamide Methosulphate** by recrystallization.

Safety Precautions

- Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent and is carcinogenic, mutagenic, and highly toxic upon inhalation, ingestion, and skin contact.[9] All manipulations involving dimethyl sulfate must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
- Handle all solvents in a well-ventilated area, away from ignition sources.
- Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of **1-Methyl-nicotinamide Methosulphate**. By following these procedures, researchers can obtain a high-purity product suitable for a wide range of scientific investigations into the biological roles and therapeutic potential of this important nicotinamide metabolite. The provided characterization data serves as a benchmark for product verification.

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- To cite this document: BenchChem. [Synthesis and Purification of 1-Methyl-nicotinamide Methosulphate: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562193#synthesis-and-purification-of-1-methyl-nicotinamide-methosulphate]

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